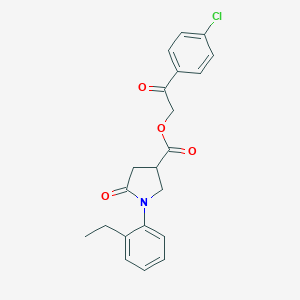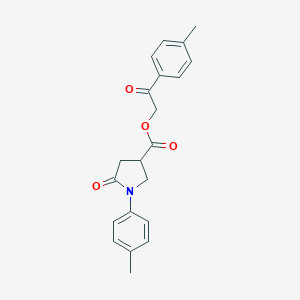
2-(4-Chlorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as CEP, is a chemical compound that has been widely used in scientific research. It is a pyrrolidine-based compound that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future applications.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in inflammation and tumor growth. It has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activation of immune cells such as macrophages and T cells. 2-(4-Chlorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using 2-(4-Chlorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its high potency and selectivity, which allows for more precise targeting of specific signaling pathways. However, one limitation of using 2-(4-Chlorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 2-(4-Chlorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of interest is the development of more potent and selective analogs of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate that could be used in the treatment of cancer and other diseases. Another area of interest is the investigation of the potential use of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 1-(2-ethylphenyl)-5-oxo-2-pyrrolidinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-chlorobenzoyl chloride to obtain the desired product, 2-(4-Chlorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate.
科学研究应用
2-(4-Chlorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. 2-(4-Chlorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
属性
产品名称 |
2-(4-Chlorophenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C21H20ClNO4 |
分子量 |
385.8 g/mol |
IUPAC 名称 |
[2-(4-chlorophenyl)-2-oxoethyl] 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20ClNO4/c1-2-14-5-3-4-6-18(14)23-12-16(11-20(23)25)21(26)27-13-19(24)15-7-9-17(22)10-8-15/h3-10,16H,2,11-13H2,1H3 |
InChI 键 |
DPJLSKQNHUMTBX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















